Taste Perception Threshold Range Comparison: 3-(Methylthio)-1-hexanol vs. Methionol (3-(Methylthio)-1-propanol)
3-(Methylthio)-1-hexanol exhibits a taste perception range of 0.25–10 ppm, a notably broader and higher concentration window than the structurally related methionol (3-(methylthio)-1-propanol), which has a reported flavor use level range of 0.005–1 ppm in finished goods . This 50-fold difference in lower detection limit and 10-fold difference in upper use level means that 3-(methylthio)-1-hexanol can be employed at higher concentrations without overwhelming the product matrix, offering greater formulation flexibility for tropical fruit and vegetable notes, whereas methionol requires precise, low-level dosing to avoid excessive savory/meaty character [1].
| Evidence Dimension | Taste/flavor perception threshold range (ppm) |
|---|---|
| Target Compound Data | 0.25–10 ppm |
| Comparator Or Baseline | Methionol (3-(methylthio)-1-propanol): 0.005–1 ppm |
| Quantified Difference | Target compound's lower threshold is 50× higher; upper threshold is 10× higher |
| Conditions | Flavor use levels in finished food products; organoleptic evaluation in appropriate matrix |
Why This Matters
Formulators can achieve green/leafy notes at a wider and more forgiving concentration range compared to methionol, reducing the risk of off-notes and enabling more robust process control.
- [1] Perfumer & Flavorist. March 2014. Methionol, Natural FEMA 3415. Flavor use level: 0.005 to 1 ppm in finished goods. View Source
